2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
CAS No.: 932496-64-5
Cat. No.: VC11919046
Molecular Formula: C22H20FN5O2S
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932496-64-5 |
|---|---|
| Molecular Formula | C22H20FN5O2S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H20FN5O2S/c1-2-27-13-18-20(26-27)21(30)28(12-15-6-4-3-5-7-15)22(25-18)31-14-19(29)24-17-10-8-16(23)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,24,29) |
| Standard InChI Key | DVUBKRRWSBFXGD-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
| Canonical SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
2-({6-Benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS: 932496-64-5) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core fused with a benzyl group, ethyl substituent, and a sulfur-linked acetamide moiety. Its molecular formula is C22H20FN5O2S, with a molecular weight of 437.5 g/mol. Key structural features include:
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Pyrazolo[4,3-d]pyrimidine scaffold: A rigid bicyclic system enabling hydrogen bonding and π-stacking interactions .
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6-Benzyl substitution: Enhances lipophilicity and target binding .
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2-Ethyl group: Modulates electronic properties and steric effects.
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Sulfanyl-acetamide bridge: Links the core to a 4-fluorophenyl group, contributing to solubility and bioactivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H20FN5O2S | |
| Molecular Weight | 437.5 g/mol | |
| logP | 3.25 (predicted) | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 63.67 Ų |
Synthesis and Structural Optimization
The synthesis involves multi-step reactions starting from pyrazolo[4,3-d]pyrimidine precursors. Key steps include:
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Alkylation: Introduction of the benzyl and ethyl groups at positions 6 and 2, respectively .
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Sulfuration: Reaction with thiourea or Lawesson’s reagent to install the sulfanyl group .
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Acetylation: Coupling with 4-fluoroaniline via carbodiimide-mediated amide bond formation .
Regioisomeric separation (e.g., distinguishing between N1 and N2 alkylation) is critical, achieved via chromatography or crystallization . The final compound’s purity and stereochemistry are confirmed using 1H NMR, 13C NMR, and HR-MS .
Biological Activity and Mechanism of Action
Anticancer Activity
The compound demonstrates potent antiproliferative effects against cancer cell lines, with IC50 values comparable to reference drugs like combretastatin A-4 (CA-4) . Mechanistic studies reveal:
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Tubulin Polymerization Inhibition: Disrupts microtubule dynamics by binding to the colchicine site (IC50: 0.42–0.49 μM) .
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Cell Cycle Arrest: Induces G2/M phase arrest in MCF-7 breast cancer cells .
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Apoptosis Activation: Upregulates caspase-3 and Bax/Bcl-2 ratio .
Table 2: In Vitro Cytotoxicity Data
Enzyme Inhibition
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Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD): Inhibits HIF-α degradation, promoting erythropoietin (EPO) production (IC50: <0.1 μM) .
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Cyclin-Dependent Kinase 2 (CDK2): Blocks cell cycle progression (IC50: 0.057–0.119 μM) .
Pharmacokinetic and Toxicity Profiles
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Solubility: Moderate aqueous solubility (49 μg/mL at pH 6.5) .
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Metabolism: Hepatic CYP450-mediated oxidation of the benzyl and ethyl groups .
Comparative Analysis with Analogues
Structural modifications significantly impact activity:
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Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group enhances target affinity over 3,5-dimethoxyphenyl derivatives (IC50 reduced by 50%) .
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Ethyl vs. Methyl Substituents: Ethyl at position 2 improves metabolic stability compared to methyl .
Table 3: Activity Comparison of Key Analogues
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